molecular formula C24H28N4O3S B15023899 1-amino-8,8-dimethyl-N-(2-methylphenyl)-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide

1-amino-8,8-dimethyl-N-(2-methylphenyl)-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B15023899
M. Wt: 452.6 g/mol
InChI Key: YYIANORQJTYMQU-UHFFFAOYSA-N
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Description

1-AMINO-8,8-DIMETHYL-N-(2-METHYLPHENYL)-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-AMINO-8,8-DIMETHYL-N-(2-METHYLPHENYL)-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the pyrano[4,3-d]thieno[2,3-b]pyridine core, followed by the introduction of the amino, dimethyl, methylphenyl, and morpholinyl groups under specific reaction conditions. The exact conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to address issues related to purification and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-AMINO-8,8-DIMETHYL-N-(2-METHYLPHENYL)-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

1-AMINO-8,8-DIMETHYL-N-(2-METHYLPHENYL)-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

    Biology: The compound’s unique structure may interact with biological molecules, making it a candidate for studying enzyme inhibition or receptor binding.

    Industry: It could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-AMINO-8,8-DIMETHYL-N-(2-METHYLPHENYL)-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-AMINO-8,8-DIMETHYL-N-(2-METHYLPHENYL)-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE: shares structural similarities with other pyrano[4,3-d]thieno[2,3-b]pyridine derivatives.

    Other derivatives: Compounds with different substituents on the pyridine or thieno rings.

Uniqueness

The uniqueness of 1-AMINO-8,8-DIMETHYL-N-(2-METHYLPHENYL)-5-(4-MORPHOLINYL)-8,9-DIHYDRO-6H-PYRANO[4,3-D]THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H28N4O3S

Molecular Weight

452.6 g/mol

IUPAC Name

3-amino-12,12-dimethyl-N-(2-methylphenyl)-8-morpholin-4-yl-11-oxa-5-thia-7-azatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene-4-carboxamide

InChI

InChI=1S/C24H28N4O3S/c1-14-6-4-5-7-17(14)26-22(29)20-19(25)18-15-12-24(2,3)31-13-16(15)21(27-23(18)32-20)28-8-10-30-11-9-28/h4-7H,8-13,25H2,1-3H3,(H,26,29)

InChI Key

YYIANORQJTYMQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C(C4=C3CC(OC4)(C)C)N5CCOCC5)N

Origin of Product

United States

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